molecular formula C35H50N8O6S2 B1210234 Patellamide A CAS No. 81120-73-2

Patellamide A

Cat. No. B1210234
CAS RN: 81120-73-2
M. Wt: 743 g/mol
InChI Key: ZGJIVWQOEHQWLW-SWTUTNCKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Patellamide A is a cyclic peptide.

Scientific Research Applications

Biosynthesis and Molecular Structure

  • Biosynthesis Pathway : Patellamide A is synthesized through a unique pathway involving the cyanobacterial symbiont Prochloron didemni. This process resembles the production of microcin-like compounds and includes the transformation of a precursor peptide into the cyclic patellamides A and C, through the formation of thiazole and oxazoline rings (Schmidt et al., 2005).

  • Structural Biology : The structural analysis of patellamide biosynthesis reveals a complex framework resulting from the variability of amino acids. Understanding the enzyme activities involved in this process, including heterocyclization, peptide cleavage, and macrocyclization, is crucial for exploring the therapeutic potential of patellamides (Koehnke et al., 2014).

Chemical Libraries and Natural Product Chemistry

  • Diverse Chemical Libraries : Prochloron spp., the symbiotic cyanobacteria, generate a diverse library of patellamides using variable genetic cassettes. This diversity in natural combinatorial peptide libraries presents significant potential for the production of new cyclic peptides (Donia et al., 2006).

  • Copper(II) Complex Formation : Patellamide D forms mononuclear and binuclear copper(II) complexes, showing the importance of solvent in stabilizing these metal ion complexes and influencing their chemical reactivities. This aspect of patellamide chemistry has implications for its potential biological roles (van den Brenk et al., 2004).

Biological Functions and Applications

  • Functional Roles in Symbiosis : Patellamides, found in the symbiosis between didemnid ascidians and Prochloron, may have catalytic functions essential for this association. The dynamic microenvironmental conditions experienced by Prochloron, such as rapid shifts between hyperoxia and anoxia, could modulate the functions of patellamides (Baur et al., 2022).

  • Catalytic Activity : Dinuclear CuII-patellamide complexes are known to be efficient catalysts for hydrolysis reactions, such as those of phosphatase, carbonic anhydrase, and glycosidase. However, the biological role of patellamides remains to be fully understood (Comba et al., 2017).

properties

CAS RN

81120-73-2

Product Name

Patellamide A

Molecular Formula

C35H50N8O6S2

Molecular Weight

743 g/mol

IUPAC Name

(4S,7R,8S,11R,18S,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7-methyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone

InChI

InChI=1S/C35H50N8O6S2/c1-10-17(7)25-32-36-20(12-48-32)28(44)39-23(15(3)4)34-37-22(14-50-34)30(46)42-26(18(8)11-2)33-43-27(19(9)49-33)31(47)40-24(16(5)6)35-38-21(13-51-35)29(45)41-25/h13-20,23-27H,10-12H2,1-9H3,(H,39,44)(H,40,47)(H,41,45)(H,42,46)/t17-,18-,19+,20-,23+,24+,25-,26-,27-/m0/s1

InChI Key

ZGJIVWQOEHQWLW-SWTUTNCKSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C2=N[C@@H](CO2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C

SMILES

CCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C

Canonical SMILES

CCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C

synonyms

patellamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Patellamide A
Reactant of Route 2
Patellamide A
Reactant of Route 3
Patellamide A
Reactant of Route 4
Patellamide A
Reactant of Route 5
Patellamide A
Reactant of Route 6
Patellamide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.